4-(2-Nitroethenyl)quinoline
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Overview
Description
4-(2-Nitroethenyl)quinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemicals, and materials science. The presence of the nitroethenyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroethenyl)quinoline typically involves the condensation of 2-nitroethanal with quinoline derivatives. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or transition metal complexes to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalytic processes using recyclable catalysts and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrosonium derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitrosoquinoline, aminoquinoline, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Nitroethenyl)quinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Nitroethenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA replication and protein synthesis. The compound can bind to bacterial enzymes, inhibiting their function and leading to cell death . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 4-(2-Nitroethenyl)quinoline, known for its antimalarial properties.
2-Nitroquinoline: A similar compound with a nitro group at the 2-position, exhibiting different chemical reactivity and biological activity.
4-Aminoquinoline: A derivative with an amino group at the 4-position, widely used in antimalarial drugs.
Uniqueness
This compound is unique due to the presence of the nitroethenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and enhances its potential for diverse biological activities.
Properties
CAS No. |
1080-97-3 |
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Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-8H/b8-6+ |
InChI Key |
IOWHQTCXABMRDC-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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